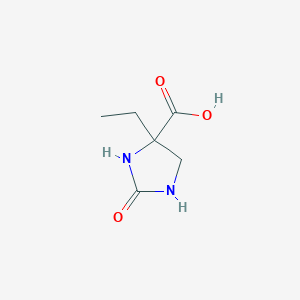
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sigma Receptor Binding and Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide and its derivatives demonstrate significant affinity and selectivity for sigma receptors, particularly the sigma(1) receptor. This affinity is critical for understanding the role of sigma receptors in various physiological and pathological processes. For instance, certain derivatives show potent sigma(1) ligand activity with good selectivity profiles, making them potential tools for PET experiments and exploring therapeutic avenues in tumor research and therapy. The antiproliferative activity in rat C6 glioma cells indicates a putative sigma(1) antagonist activity, suggesting a possible role in cancer treatment strategies (Berardi et al., 2005).
Structural and Dynamic Disorder Studies
The solid state disorder of tetrahydronaphthalene derivatives has been studied using solid state NMR and X-ray diffraction. These studies provide insights into the molecular conformations and dynamic behavior of these compounds, which are essential for understanding their interactions and stability in various applications, including drug development and material science (Facey et al., 1996).
Polyketide Biosynthesis
Investigations into the biosynthesis of polyketides, a class of secondary metabolites with various biological activities, have led to the isolation of new compounds from desert endophytic fungi. This research provides a basis for understanding the biosynthetic pathways of polyketides and exploring their potential applications in drug discovery and development (Li et al., 2018).
Dopamine Receptor Imaging Agents
This compound derivatives have been explored as potential CNS D-2 dopamine receptor imaging agents. Such studies are crucial for developing tools to better understand dopamine-related disorders and potentially for diagnosing neurological conditions (Murphy et al., 1990).
Antidepressant Potential
Certain derivatives combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity have been identified, showcasing a promising profile for treating depression. This dual activity may offer a novel approach in antidepressant therapy, emphasizing the importance of targeting multiple pathways to improve therapeutic outcomes (Meyer et al., 1995).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 20526 , which may influence its bioavailability.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .
特性
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-17-8-6-15(7-9-17)18(21)20-13-19(22)11-10-14-4-2-3-5-16(14)12-19/h2-9,22H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAILPPQXOHTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

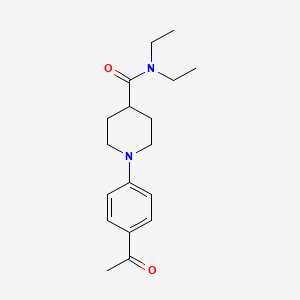
![Tert-butyl 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2510604.png)
![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)
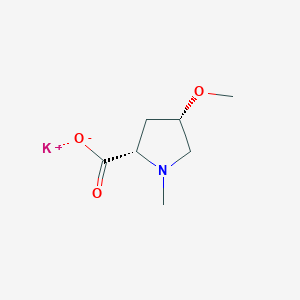
![7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2510608.png)
![3-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510609.png)
![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)

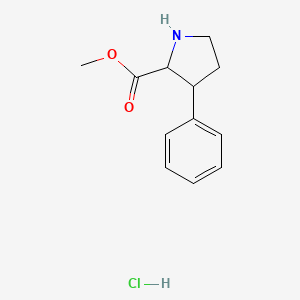
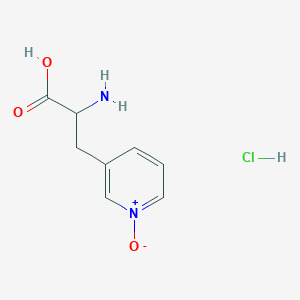
![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/no-structure.png)
